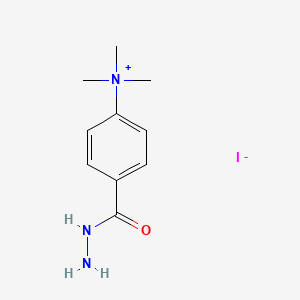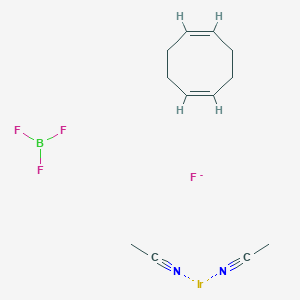
acetonitrile;(1Z,5Z)-cycloocta-1,5-diene;iridium;trifluoroborane;fluoride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(acetonitrile)(1,5-cyclooctadiene)iridium(I) tetrafluoroborate is an organometallic compound with the molecular formula C12H18BF4IrN2. It is commonly used in various chemical reactions and research applications due to its unique properties and reactivity. The compound is characterized by the presence of iridium coordinated with acetonitrile and 1,5-cyclooctadiene ligands, along with a tetrafluoroborate counterion .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(acetonitrile)(1,5-cyclooctadiene)iridium(I) tetrafluoroborate typically involves the reaction of iridium complexes with acetonitrile and 1,5-cyclooctadiene in the presence of tetrafluoroboric acid. The reaction is carried out under an inert atmosphere, such as argon, to prevent oxidation and other side reactions .
Industrial Production Methods
While specific industrial production methods are not widely documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the desired product’s quality and yield .
化学反应分析
Types of Reactions
Bis(acetonitrile)(1,5-cyclooctadiene)iridium(I) tetrafluoroborate undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where the iridium center is oxidized to a higher oxidation state.
Reduction: It can also undergo reduction reactions, where the iridium center is reduced to a lower oxidation state.
Substitution: Ligand substitution reactions are common, where the acetonitrile or 1,5-cyclooctadiene ligands are replaced by other ligands
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state iridium complexes, while substitution reactions can produce a variety of iridium-ligand complexes .
科学研究应用
Bis(acetonitrile)(1,5-cyclooctadiene)iridium(I) tetrafluoroborate has numerous scientific research applications, including:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including hydrogenation, hydroformylation, and carbonylation reactions
Industry: The compound is used in industrial chemistry for thin film deposition, LED manufacturing, and other applications requiring high-purity organometallic reagents
作用机制
The mechanism of action of Bis(acetonitrile)(1,5-cyclooctadiene)iridium(I) tetrafluoroborate involves the coordination of the iridium center with various ligands, which facilitates different chemical reactions. The iridium center can undergo changes in oxidation state, allowing it to participate in redox reactions. The compound’s reactivity is influenced by the electronic and steric properties of the coordinated ligands, which can modulate the iridium center’s reactivity and selectivity in different reactions .
相似化合物的比较
Similar Compounds
Bis(1,5-cyclooctadiene)iridium(I) tetrafluoroborate: Similar in structure but lacks the acetonitrile ligands.
Bis(acetonitrile)(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate: Similar structure but with rhodium instead of iridium.
Uniqueness
Bis(acetonitrile)(1,5-cyclooctadiene)iridium(I) tetrafluoroborate is unique due to the presence of both acetonitrile and 1,5-cyclooctadiene ligands, which provide distinct electronic and steric properties. This combination enhances the compound’s reactivity and selectivity in various chemical reactions, making it a valuable reagent in both research and industrial applications .
属性
分子式 |
C12H18BF4IrN2- |
|---|---|
分子量 |
469.31 g/mol |
IUPAC 名称 |
acetonitrile;(1Z,5Z)-cycloocta-1,5-diene;iridium;trifluoroborane;fluoride |
InChI |
InChI=1S/C8H12.2C2H3N.BF3.FH.Ir/c1-2-4-6-8-7-5-3-1;2*1-2-3;2-1(3)4;;/h1-2,7-8H,3-6H2;2*1H3;;1H;/p-1/b2-1-,8-7-;;;;; |
InChI 键 |
ANGHFNANEROVEF-XRGHXPOKSA-M |
手性 SMILES |
B(F)(F)F.CC#N.CC#N.C1/C=C\CC/C=C\C1.[F-].[Ir] |
规范 SMILES |
B(F)(F)F.CC#N.CC#N.C1CC=CCCC=C1.[F-].[Ir] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


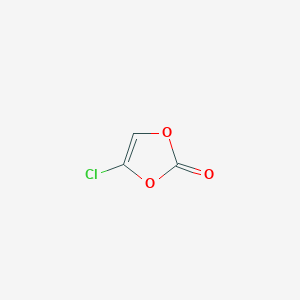
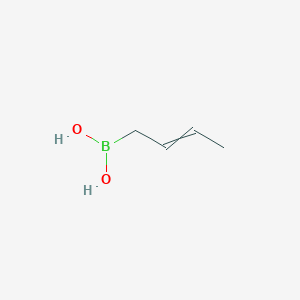
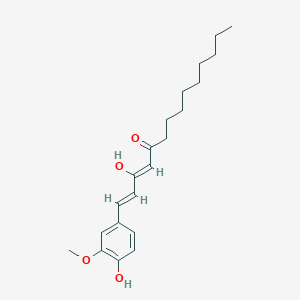


![2,4,6-Trihydroxy-5-[1-(4-hydroxy-1,1,4,7-tetramethyl-1a,2,3,4a,5,6,7a,7b-octahydrocyclopropa[h]azulen-7-yl)-3-methylbutyl]benzene-1,3-dicarbaldehyde](/img/structure/B13402426.png)
![1-[5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13402429.png)

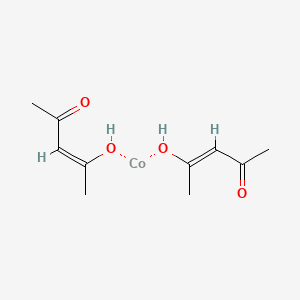
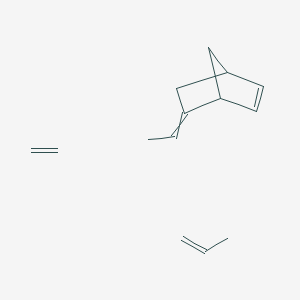
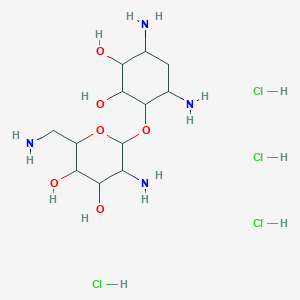
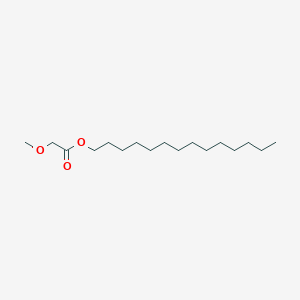
![1-[4-(4-Benzyl-piperazin-1-YL)-phenyl]-ethylamine](/img/structure/B13402475.png)
